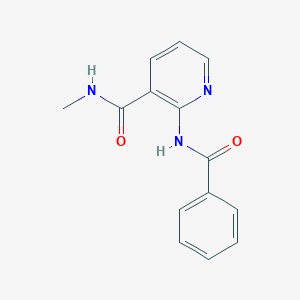

2-(benzoylamino)-N-methylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(benzoylamino)-N-methylnicotinamide, commonly known as BAN, is a synthetic compound that belongs to the class of nicotinamide derivatives. It is a white to off-white powder with a molecular formula of C14H13N3O2 and a molecular weight of 259.27 g/mol. BAN has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

BAN exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. BAN has also been shown to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in various cellular processes such as energy metabolism and DNA repair.

Biochemical and Physiological Effects

BAN has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BAN inhibits the proliferation of various cancer cell lines, induces apoptosis, and inhibits angiogenesis. BAN has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, BAN has been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

BAN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. BAN is also stable under various experimental conditions, making it suitable for use in various assays. However, BAN also has some limitations. It is relatively insoluble in water, which can limit its use in certain assays. In addition, BAN can exhibit non-specific binding to proteins, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of BAN. One potential direction is the development of BAN analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of BAN in the regulation of cellular metabolism and energy homeostasis. In addition, the potential applications of BAN in the treatment of various diseases such as cancer, diabetes, and inflammation should be further explored. Finally, the development of novel assays and experimental systems for the study of BAN should be pursued to further elucidate its mechanism of action and biological effects.

Conclusion

In conclusion, BAN is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It can be synthesized through a multistep process, and its mechanism of action involves the inhibition of various enzymes and proteins. BAN exhibits various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of BAN, including the development of BAN analogs, investigation of its role in cellular metabolism, and exploration of its potential applications in disease treatment.

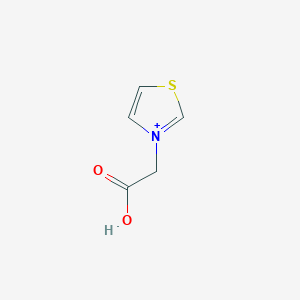

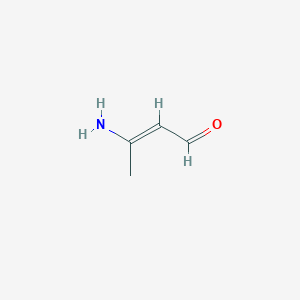

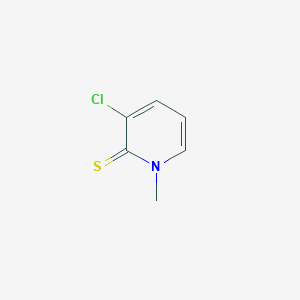

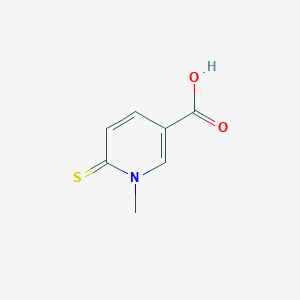

Synthesis Methods

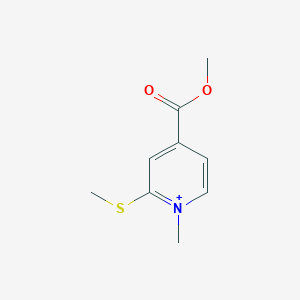

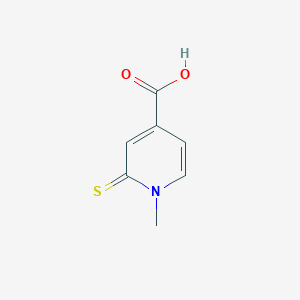

BAN can be synthesized through a multistep process involving the reaction of 2-chloronicotinic acid with benzoyl chloride, followed by the reaction of the resulting 2-benzoylaminonicotinic acid with methylamine. The final product is obtained after purification using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

BAN has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, BAN has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, BAN has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, BAN has been evaluated for its pharmacokinetic and pharmacodynamic properties.

properties

Product Name |

2-(benzoylamino)-N-methylnicotinamide |

|---|---|

Molecular Formula |

C14H13N3O2 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2-benzamido-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H13N3O2/c1-15-14(19)11-8-5-9-16-12(11)17-13(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,15,19)(H,16,17,18) |

InChI Key |

WABOTYOBYAVCCK-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215150.png)

![4-[(3-Methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215151.png)

![3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine](/img/structure/B215154.png)

![3-Iodo-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine](/img/structure/B215157.png)